molecular formula C13H11ClN2O4S2 B2909740 2-(2-((4-Chlorophenyl)sulfonyl)acetamido)thiophene-3-carboxamide CAS No. 895469-16-6

2-(2-((4-Chlorophenyl)sulfonyl)acetamido)thiophene-3-carboxamide

Cat. No.: B2909740
CAS No.: 895469-16-6
M. Wt: 358.81
InChI Key: IMMUUFXWLWHFKK-UHFFFAOYSA-N
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Description

Its molecular formula is C₁₃H₁₀ClN₃O₃S₂, and it features a thiophene core substituted with a carboxamide group at position 3 and a sulfonyl-acetamido moiety at position 2, linked to a 4-chlorophenyl group.

Properties

IUPAC Name

2-[[2-(4-chlorophenyl)sulfonylacetyl]amino]thiophene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11ClN2O4S2/c14-8-1-3-9(4-2-8)22(19,20)7-11(17)16-13-10(12(15)18)5-6-21-13/h1-6H,7H2,(H2,15,18)(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMMUUFXWLWHFKK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1S(=O)(=O)CC(=O)NC2=C(C=CS2)C(=O)N)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11ClN2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-(2-((4-Chlorophenyl)sulfonyl)acetamido)thiophene-3-carboxamide is a member of the heterocyclic sulfonamides, which are known for their diverse biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, focusing on its potential therapeutic applications, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical structure of the compound includes:

  • A thiophene ring, which contributes to its heterocyclic nature.
  • A sulfonamide group, which is pivotal in many pharmacological agents.
  • An acetamido group that enhances solubility and biological activity.

This compound can be represented as follows:

C13H12ClN2O3S2\text{C}_{13}\text{H}_{12}\text{ClN}_2\text{O}_3\text{S}_2

Antimicrobial Activity

Research indicates that compounds within the sulfonamide class exhibit significant antimicrobial properties. For instance, derivatives similar to our compound have shown effectiveness against various bacterial strains. In vitro studies demonstrated minimum inhibitory concentrations (MIC) ranging from 0.22 to 0.25 μg/mL against pathogens such as Staphylococcus aureus and Staphylococcus epidermidis .

CompoundMIC (μg/mL)Target Pathogen
This compoundTBDTBD
Derivative 7b0.22 - 0.25Staphylococcus aureus
Derivative 10TBDStaphylococcus epidermidis

Anticancer Activity

The anticancer potential of thiophene derivatives has been explored extensively. For example, studies have shown that certain thiophene-based compounds exhibit antiproliferative effects against various cancer cell lines, including breast carcinoma (T47D) and colon carcinoma (HT-29). The mechanism often involves the induction of apoptosis through caspase activation .

Key findings include:

  • Compounds with a chlorophenyl substituent demonstrated enhanced cytotoxicity compared to others.
  • The presence of specific functional groups was linked to increased activity against cancer cells.
Cell LineIC50 (μM)Mechanism of Action
T47D (Breast)TBDApoptosis induction via caspases
HT-29 (Colon)TBDDisruption of microtubule network

The biological activity of this compound is likely attributed to:

  • Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit key enzymes involved in cell proliferation and survival.
  • Interaction with Cellular Targets : Binding to specific proteins may disrupt normal cellular functions, leading to apoptosis in cancer cells.

Case Studies

Several studies highlight the promising biological activities of thiophene derivatives:

  • Antiviral Activity : Some thiophene compounds have been evaluated for their antiviral potential, showing effectiveness against viral replication in cell cultures .
  • Cytotoxicity Assessment : The cytotoxic effects were assessed using MTT assays across various cancer cell lines, revealing significant antiproliferative properties .

Scientific Research Applications

2-(2-((4-Chlorophenyl)sulfonyl)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide is a complex organic compound with a central tetrahydrobenzo[b]thiophene core, substituted with carboxamide, sulfonyl, and acetamido groups; the chlorine atom on the phenyl ring enhances its chemical reactivity and potential biological activity. This compound belongs to the class of heterocyclic sulfonamides, known for their diverse biological activities and applications.

Potential Therapeutic Applications

  • Anti-cancer Properties Studies suggest that 2-(2-((4-Chlorophenyl)sulfonyl)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide (TCSC) may possess anti-cancer properties and can induce cell death in various cancer cell lines, including those from breast, colon, and lung cancers. Further research is needed to determine its efficacy and safety in clinical settings.
  • Neurodegenerative Diseases TCSC has been explored for its potential role in neurodegenerative diseases like Alzheimer's disease and Parkinson's disease. Studies indicate that it may help protect neurons from damage and improve cognitive function in animal models. However, more research is required to translate these findings to human applications.
  • HDAC Inhibition TCSC may act as a histone deacetylase (HDAC) inhibitor, which could lead to changes in gene expression that could be beneficial in certain diseases. HDACs are enzymes that regulate gene expression.
  • Protein Interactions TCSC may interact with specific proteins and alter their interactions with other molecules, potentially impacting various cellular processes.

Chemical Reactivity

The chemical reactivity of 2-(2-((4-Chlorophenyl)sulfonyl)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide can be attributed to its functional groups. These reactions are crucial for modifying the compound to enhance its biological activity or to synthesize derivatives for further study.

The biological activity of 2-(2-((4-Chlorophenyl)sulfonyl)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide is primarily linked to its potential as an antimicrobial and antiviral agent. Research indicates that modifications to the benzene ring can significantly influence the efficacy of these compounds against viral infections. Compounds in this class have shown promise in inhibiting various pathogens and may interact with specific biological targets such as enzymes or receptors involved in disease processes.

Applications

The applications of 2-(2-((4-Chlorophenyl)sulfonyl)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide extend across various fields:. Interaction studies often focus on its binding affinity to specific proteins or enzymes, helping to elucidate the mechanism of action and therapeutic potential of the compound. For instance, investigations into its interactions with viral proteins have shown promising results in inhibiting viral replication.

Structural Analogs

Compound NameStructural FeaturesUnique Aspects
Ethyl 2-(2-((4-chlorophenyl)sulfonyl)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylateSimilar core structure with an ethyl esterMay exhibit different solubility and bioavailability profiles
2-(2-Chloroacetamido)-N-(4-chlorophenyl)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamideLacks sulfonyl groupDifferent biological activity due to structural variation
6-Acetyl-2-(2-((4-chlorophenyl)sulfonyl)acetamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamideContains an acetyl group instead of carboxamidePotentially altered pharmacokinetics and dynamics

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Variations and Physicochemical Properties

The following table summarizes key differences between the target compound and analogs:

Compound Name Substituents/Modifications Molecular Weight (g/mol) Key Properties/Activities
Target Compound : 2-(2-((4-Chlorophenyl)sulfonyl)acetamido)thiophene-3-carboxamide 4-Chlorophenyl sulfonyl, carboxamide 440.90 Potential anticancer (hepatocellular screening)
Analog 1 : 2-(2-(4-(Hydroxymethyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl)acetamido)-4,5,6,7-tetrahydrobenzo(b)thiophene-3-carboxamide Hydroxymethyl-trifluoromethyl-pyrazole, tetrahydrobenzo-thiophene ~495.4* Enhanced lipophilicity (CF₃ group); unconfirmed activity
Analog 2 : Ethyl 2-(2-cyano-3-(substituted phenyl)acrylamido)-4,5-dimethylthiophene-3-carboxylate Cyano, ester, dimethylthiophene ~370.4* Antioxidant/anti-inflammatory activity
Analog 3 : 2-[2-(4-Chlorophenyl)acetamido]-4,5-dimethylthiophene-3-carboxylic acid Carboxylic acid, methyl groups 323.79 Increased solubility (acidic group)

*Calculated based on structural formulas.

Key Observations:

Electron-Withdrawing Groups: The target compound’s sulfonyl group enhances stability and may improve binding to enzymes like kinases or proteases compared to analogs with acetamido (e.g., Analog 3) or cyano groups (Analog 2) .

Core Modifications :

  • Analog 2’s ester group (vs. carboxamide) reduces polarity, favoring absorption but requiring metabolic activation for activity .
  • Analog 3’s carboxylic acid group improves solubility but may limit blood-brain barrier penetration compared to the target compound .

Biological Activity: The target compound’s 4-chlorophenyl sulfonyl moiety is associated with cytotoxic activity in hepatocellular models . Analog 2’s cyano-acrylamido structure correlates with antioxidant effects, suggesting divergent therapeutic applications based on substituents .

Pharmacological Implications

  • Anticancer Potential: The sulfonyl group in the target compound may confer resistance to metabolic degradation, prolonging its half-life compared to Analog 3’s carboxylic acid .
  • Solubility vs. Bioavailability : Analog 2’s ester group balances lipophilicity and solubility, whereas the target compound’s carboxamide prioritizes target affinity .

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